molecular formula C18H19N3O5S B2764865 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941939-72-6

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No. B2764865
CAS RN: 941939-72-6
M. Wt: 389.43
InChI Key: ABIVRBDDQXJBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide, also known as MN-64, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Piperidine derivatives, including the compound , play a crucial role in drug design and development. Researchers explore their potential as building blocks for constructing novel pharmaceutical agents. The piperidine ring is a common structural motif found in many drugs due to its favorable pharmacological properties. Scientists investigate modifications of the piperidine scaffold to enhance drug efficacy, selectivity, and safety .

Organic Synthesis and Chemical Biology

The compound serves as a versatile synthetic intermediate. Chemists utilize it to build more complex molecules through various reactions, such as cyclization, annulation, and multicomponent processes. Its presence in the synthesis toolbox facilitates the creation of diverse organic compounds for chemical biology studies.

properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-5-6-14(12-17(13)20-11-3-2-4-18(20)22)19-27(25,26)16-9-7-15(8-10-16)21(23)24/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIVRBDDQXJBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

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